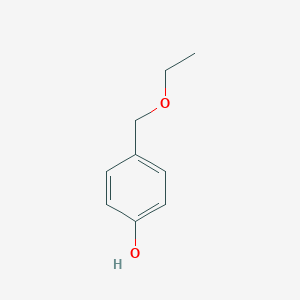

4-Ethoxymethylphenol

Description

Properties

IUPAC Name |

4-(ethoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQZVUQKBWZNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206426 | |

| Record name | alpha-Ethoxy-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

240.00 to 242.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(Ethoxymethyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57726-26-8 | |

| Record name | 4-(Ethoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57726-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethoxy-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057726268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethoxy-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Ethoxymethyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52.00 to 53.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(Ethoxymethyl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

The preparation of 4-(Ethoxymethyl)phenol generally involves the reaction of methyl phenol (or m-cresol) with ethyl chloromethyl ether . The specific preparation method can be determined according to specific experimental conditions. Industrial production methods may vary, but they typically follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Ethoxymethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Introduction to 4-(Ethoxymethyl)phenol

4-(Ethoxymethyl)phenol, also known as p-hydroxybenzyl ethyl ether, is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. This compound features a phenolic structure with an ethoxymethyl group attached at the para position relative to the hydroxyl group. It is recognized for its occurrence in various natural sources, including certain herbs like Cudrania cochinchinensis and species such as Spiranthes vernalis and Gymnadenia conopsea .

Antioxidant Properties

4-(Ethoxymethyl)phenol has shown promising antioxidant activity in vitro, suggesting its potential role in protecting cells from oxidative damage caused by free radicals. This property is particularly significant for applications in health and nutrition, where antioxidants are crucial for preventing cellular damage that can lead to diseases .

Antimicrobial and Anti-inflammatory Effects

Preliminary studies indicate that 4-(Ethoxymethyl)phenol may possess antimicrobial and anti-inflammatory properties. While these effects have been observed in isolated studies, further research is required to fully elucidate the mechanisms and efficacy of these biological activities .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds .

Flavoring Agents

In the food industry, 4-(Ethoxymethyl)phenol is categorized under flavoring agents. It has been noted for its potential use in flavor enhancement, although specific regulatory guidelines limit its application in fragrance formulations .

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of various phenolic compounds, including 4-(Ethoxymethyl)phenol. The results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential utility in dietary supplements aimed at reducing oxidative stress .

Case Study: Antimicrobial Testing

In another research project, the antimicrobial efficacy of 4-(Ethoxymethyl)phenol was evaluated against several bacterial strains. The findings revealed notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)phenol involves its interaction with molecular targets such as estrogen receptors. It acts as an agonist for human estrogen receptors, binding to these receptors and mimicking the effects of natural estrogens . This interaction can influence various cellular pathways and biological processes, particularly those related to hormone signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares 4-(ethoxymethyl)phenol with key analogues in terms of substituents, molecular weight, and biological relevance:

Physicochemical Properties

- Lipophilicity: Ethoxymethyl substituents increase lipophilicity compared to methoxymethyl or hydroxyl groups. For example, vanillyl ethyl ether (LogP = 1.94) is more lipophilic than 4-(ethoxymethyl)phenol due to additional methoxy and ethyl groups .

- Solubility: 4-(Ethoxymethyl)phenol is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, ethyl acetate), similar to other phenolic ethers .

Key Research Findings

- Natural Occurrence: 4-(Ethoxymethyl)phenol is a marker compound in Pleione bulbocodioides and Gastrodia elata, but its concentration varies with extraction methods (e.g., ethanol vs. supercritical CO₂) .

- Artifact Formation: Ethanol extraction may artificially generate ethylated phenolics, complicating the distinction between natural and process-induced compounds .

- Structural-Activity Relationships (SAR) : Ethoxymethyl groups enhance membrane permeability compared to hydroxyl or methoxymethyl groups, but reduce hydrogen-bonding capacity, impacting receptor binding .

Biological Activity

4-(Ethoxymethyl)phenol, also referred to as p-hydroxybenzyl ethyl ether, is an organic compound with the molecular formula C₉H₁₂O₂. It has garnered attention in scientific research due to its diverse biological activities, particularly its potential roles as an endocrine disruptor and antioxidant. This article explores the biological activity of 4-(Ethoxymethyl)phenol, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

4-(Ethoxymethyl)phenol is characterized by a phenolic structure with an ethoxymethyl group attached at the para position relative to the hydroxyl group. Its structural uniqueness contributes to its distinct biological properties:

- Molecular Weight : 152.19 g/mol

- Solubility : Soluble in organic solvents such as ethanol and ether

- Appearance : Colorless to light yellow solid

The primary mechanism of action for 4-(Ethoxymethyl)phenol involves its interaction with estrogen receptors. Research indicates that it acts as an agonist for human estrogen receptors (ERα), mimicking the effects of natural estrogens. This interaction is crucial as it may influence various physiological processes, including reproductive health and hormonal balance.

1. Endocrine Disruption Potential

A significant area of research focuses on the endocrine-disrupting potential of 4-(Ethoxymethyl)phenol. Studies have demonstrated that this compound can interact with estrogen receptors, potentially leading to altered gene expression related to hormonal regulation. For instance, in vitro studies using MCF-7 breast cancer cells showed that 4-(Ethoxymethyl)phenol could modulate the expression of genes associated with estrogen signaling pathways, such as ESR1 (the gene coding for ERα) and TFF1 (trefoil factor 1) .

2. Antioxidant Activity

4-(Ethoxymethyl)phenol has been identified as possessing antioxidant properties. It has shown potential in protecting cells from oxidative stress by scavenging free radicals, which are implicated in various health issues, including cancer and cardiovascular diseases . In vitro studies have indicated that it can reduce oxidative damage in cellular models.

3. Cytotoxicity Assessment

Research evaluating the cytotoxic effects of 4-(Ethoxymethyl)phenol revealed that it is generally non-toxic at lower concentrations (1 µM and 10 µM), with some compounds exhibiting mild cytotoxicity at higher concentrations (100 µM). The survival rates of treated cells were around 70%, indicating a need for further investigation into its safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Ethoxymethyl)phenol, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Hydroxybenzyl ethyl ether | Phenolic Compound | Similar structure; different biological activities |

| p-Hydroxybenzyl ethyl ether | Ether | Known for flavor profiles; less soluble |

| α-Ethoxy-p-cresol | Ether | Similar ethoxymethyl group; different positioning |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific substituents in determining the compound's behavior.

Case Studies and Research Findings

Several studies have contributed to our understanding of 4-(Ethoxymethyl)phenol's biological activities:

- A study published in Frontiers in Endocrinology explored various phenolic compounds' interactions with ERα and found that several exhibited estrogenic activity comparable to estradiol .

- Research on the antioxidant properties indicated that 4-(Ethoxymethyl)phenol could effectively reduce oxidative stress markers in cell cultures .

- Another investigation highlighted its potential use in pharmaceuticals due to its interaction with hormonal pathways, suggesting therapeutic applications in hormone-related conditions .

Q & A

Basic Research Questions

Q. How can 4-(Ethoxymethyl)phenol be identified and characterized in natural extracts using spectroscopic methods?

- Methodology : Combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. For GC-MS, use a polar column (e.g., DB-5MS) and electron ionization (EI) at 70 eV to match retention indices and fragmentation patterns with reference libraries . For NMR, analyze and spectra in deuterated solvents (e.g., CDCl) to confirm the ethoxymethyl (–CHOCHCH) and phenolic (–OH) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (CHO, exact mass 152.0837) .

Q. What are the natural sources of 4-(Ethoxymethyl)phenol, and how is it isolated?

- Methodology : The compound is identified in Cremastra appendiculata (山慈菇) and Acorus tatarinowii (石菖蒲) via solvent extraction. For example:

- Ethyl acetate extraction : Macerate plant material in ethyl acetate, concentrate under reduced pressure, and purify using silica gel column chromatography with gradients of hexane/ethyl acetate .

- Chloroform extraction : Use Soxhlet extraction followed by preparative thin-layer chromatography (TLC) for isolation .

Q. What analytical techniques are suitable for quantifying 4-(Ethoxymethyl)phenol in complex mixtures?

- Methodology : Employ GC-MS with internal standards (e.g., deuterated phenols) for quantification. Optimize parameters: injector temperature 250°C, column ramp from 50°C to 300°C at 10°C/min, and selected ion monitoring (SIM) for m/z 152 (molecular ion) and 123 (base peak from ethoxymethyl cleavage) . For HPLC, use a C18 column with UV detection at 280 nm (phenolic absorption band) .

Advanced Research Questions

Q. How can synthetic routes for 4-(Ethoxymethyl)phenol be optimized for higher yield and purity?

- Methodology : Explore Friedel-Crafts alkylation of phenol with chloromethyl ethyl ether using Lewis acid catalysts (e.g., AlCl). Monitor reaction progress via NMR for intermediate formation. Purify via vacuum distillation (boiling point ~203°C ) or recrystallization in ethanol/water. Optimize catalyst loading (e.g., iron-chromium mixed oxides ) to minimize byproducts like 2,6-dimethyl derivatives.

Q. What structural features of 4-(Ethoxymethyl)phenol influence its bioactivity in anti-inflammatory assays?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Lipophilicity : Measure logP (experimental value ~1.94 ) to assess membrane permeability.

- Electron-donating groups : Compare activity with analogs lacking the ethoxymethyl group (e.g., 4-methylphenol) using NF-κB inhibition assays in RAW 264.7 macrophages .

- Steric effects : Synthesize and test 2-methoxy analogs (e.g., 4-(Ethoxymethyl)-2-methoxyphenol ) to evaluate steric hindrance on target binding.

Q. How can conflicting data on 4-(Ethoxymethyl)phenol’s relative abundance in plant extracts be resolved?

- Methodology : Perform comparative studies using standardized extraction protocols. For example:

- Solvent polarity : Compare ethyl acetate (moderate polarity) vs. chloroform (non-polar) extracts of Cremastra appendiculata to assess partitioning efficiency .

- Seasonal variation : Analyze plant material harvested at different times to account for biosynthetic fluctuations.

- Matrix effects : Spike samples with internal standards to correct for GC-MS ionization suppression .

Q. What experimental strategies are effective for elucidating the metabolic pathways of 4-(Ethoxymethyl)phenol in biological systems?

- Methodology :

- In vitro incubation : Expose liver microsomes (e.g., rat S9 fraction) to the compound and identify metabolites via LC-QTOF-MS. Look for O-demethylation or hydroxylation products.

- Isotope labeling : Synthesize -labeled 4-(Ethoxymethyl)phenol to track metabolic intermediates in urine or plasma .

- Enzyme inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.